Benzoylgomisin O
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Overview
Description
Benzoylgomisin O is a naturally occurring compound isolated from the plant Schisandra rubriflora. It belongs to the class of dibenzocyclooctadiene lignans, which are known for their diverse biological activities. This compound has garnered attention due to its inhibitory effects on enzymes such as 15-lipoxygenase, cyclooxygenase-1, and cyclooxygenase-2, as well as its anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoylgomisin O can be synthesized through various chemical reactions involving the precursor compounds found in Schisandra species. The synthetic route typically involves the esterification of gomisin O with benzoyl chloride under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction and purification from Schisandra rubriflora. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Benzoylgomisin O undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce different substituents into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like benzoyl chloride are used for esterification reactions
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: It is used as a reference compound in the study of lignans and their derivatives.
Biology: It has shown potential in modulating gene expression related to cell proliferation and apoptosis.
Medicine: Benzoylgomisin O exhibits anti-inflammatory, anticancer, and neuroprotective properties, making it a candidate for drug development.
Industry: It is used in the formulation of dietary supplements and herbal medicines .
Mechanism of Action
Benzoylgomisin O exerts its effects through multiple molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes such as 15-lipoxygenase, cyclooxygenase-1, and cyclooxygenase-2, reducing inflammation.
Gene Modulation: It modulates the expression of genes involved in cell proliferation and apoptosis.
Signaling Pathways: It affects signaling pathways such as MAPK, PI3K/Akt, and NF-κB, which are crucial for cell survival and inflammation
Comparison with Similar Compounds
Benzoylgomisin O is unique among lignans due to its specific inhibitory effects on multiple enzymes and its diverse biological activities. Similar compounds include:
- Schisandrin B
- Benzoylgomisin P
- Angeloylgomisin H
- Schisantherin D
These compounds share structural similarities but differ in their specific biological activities and molecular targets .
Properties
IUPAC Name |
[(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O8/c1-16-12-19-13-22-27(37-15-36-22)28(34-5)23(19)24-20(14-21(32-3)26(33-4)29(24)35-6)25(17(16)2)38-30(31)18-10-8-7-9-11-18/h7-11,13-14,16-17,25H,12,15H2,1-6H3/t16-,17-,25+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGSROZUUURBSW-XOWTYJCDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@H]1C)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130783-32-3 |
Source
|
Record name | Benzoylgomisin O | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130783323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZOYLGOMISIN O | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5AT2L2CHO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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